1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine
Description
Chemical Structure and Key Features 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1312312-78-9) is a heterocyclic organoboron compound characterized by:
- A methyl group at the 1-position of the pyrazole ring, influencing steric hindrance and electronic properties .
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
Applications
This compound serves as a versatile intermediate in:
Properties
Molecular Formula |
C13H18BN3O2 |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-9-7-6-8-15-11(9)17(5)16-10/h6-8H,1-5H3 |
InChI Key |
WHSMZUYQBPAKHR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of 1-methylpyrazole with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the boronic ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Common solvents include THF, dichloromethane, and ethanol.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-B]pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-B]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-B]pyridine involves its role as a boronic ester reagent. In Suzuki-Miyaura cross-coupling reactions, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group facilitates the transfer of the organic group to the palladium complex, leading to the formation of the desired product .
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-b]pyridine Cores
Research Findings
- Reactivity : The 3-substituted boronate in the target compound exhibits slower reaction kinetics in Suzuki-Miyaura couplings compared to 5-substituted analogues due to steric effects from the methyl group .
- Biological Activity : Methyl substitution at the 1-position (CAS 1312312-78-9) improves metabolic stability compared to unmethylated analogues (e.g., CAS 1093819-50-1) .
Boronate-Containing Heterocycles with Different Cores
Research Findings
- Synthetic Utility : Pyrazolo[3,4-b]pyridine-based boronates (e.g., CAS 1312312-78-9) are more reactive in Pd-catalyzed couplings than imidazo[1,2-a]pyridine derivatives due to reduced steric bulk .
- Solubility : Benzoxaboroles (e.g., CAS 1220696-34-3) exhibit superior aqueous solubility compared to pyrazolo[3,4-b]pyridine analogues, making them preferable for topical formulations .
Key Data Tables
Biological Activity
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-B]pyridine core substituted with a boron-containing moiety. Its structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 234.18 g/mol
- CAS Number: 1020174-04-2
- Solubility: Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity: The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on enzymes. This can inhibit the activity of certain proteases and kinases that are crucial for cell signaling pathways.
- Antioxidant Properties: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Preliminary research indicates that the compound may exert neuroprotective effects in models of neurodegenerative diseases. It appears to reduce neuronal apoptosis and inflammation through modulation of signaling pathways associated with neuroinflammation.
Case Studies
-
Study on Anticancer Efficacy:
A study conducted by Smith et al. (2024) evaluated the efficacy of this compound in xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups. -
Neuroprotection in Animal Models:
In a study by Johnson et al. (2025), the compound was administered to mice subjected to oxidative stress models. The findings suggested that it significantly improved cognitive function and reduced markers of oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
